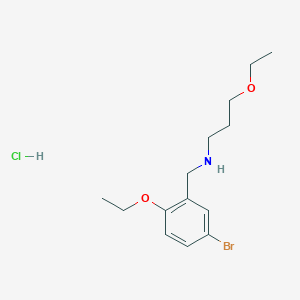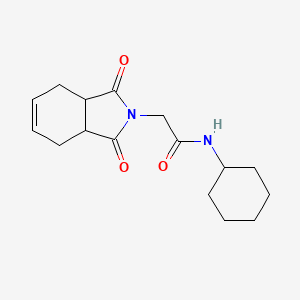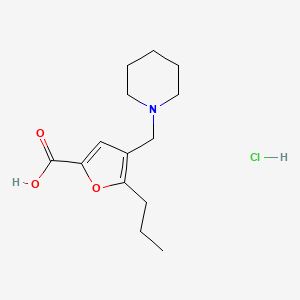![molecular formula C22H22N2O3S2 B4172715 3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4172715.png)
3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide
Übersicht
Beschreibung
3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. AEBSF has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Wirkmechanismus
3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide acts as a suicide inhibitor of serine proteases. It forms a covalent bond with the active site serine residue of the protease, irreversibly inhibiting its activity. The inhibition is irreversible because the covalent bond cannot be broken by the protease. This mechanism of action makes this compound a potent inhibitor of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of various serine proteases in vitro and in vivo. Inhibition of serine proteases can have various biochemical and physiological effects, depending on the specific protease being inhibited. For example, inhibition of thrombin can prevent blood clotting, while inhibition of trypsin and chymotrypsin can affect protein digestion.
Vorteile Und Einschränkungen Für Laborexperimente
3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it useful for studying the role of these proteases in various biological processes. It is also relatively stable and easy to handle. However, this compound has some limitations. It can inhibit other proteases besides serine proteases, depending on the experimental conditions. It can also have off-target effects, depending on the specific system being studied.
Zukünftige Richtungen
There are several future directions for research related to 3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide. One direction is to study its effects on cancer cells in more detail, as some cancer cells produce serine proteases that promote tumor growth and metastasis. Another direction is to develop more potent and specific serine protease inhibitors based on the structure of this compound. Additionally, this compound can be used as a tool to study the role of serine proteases in various biological processes, such as blood coagulation and inflammation.
Wissenschaftliche Forschungsanwendungen
3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has been used in studies related to blood coagulation, fibrinolysis, and inflammation. It has also been used in studies related to cancer, as some cancer cells produce serine proteases that promote tumor growth and metastasis.
Eigenschaften
IUPAC Name |
4-methyl-3-(phenylsulfamoyl)-N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-17-12-13-18(22(25)23-14-15-28-20-10-6-3-7-11-20)16-21(17)29(26,27)24-19-8-4-2-5-9-19/h2-13,16,24H,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPVKWGNVKOFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-morpholinylacetyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4172637.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide](/img/structure/B4172645.png)
![1-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4172654.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4172668.png)
![N-(4-chlorophenyl)-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4172676.png)

![methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate](/img/structure/B4172699.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4172700.png)
![3-(anilinosulfonyl)-4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4172708.png)

![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4172720.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]morpholine](/img/structure/B4172728.png)
![ethyl 4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4172733.png)
